N-CYCLOPENTYL-N'-(4-METHOXYPHENETHYL)UREA
Overview
Description
N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA is a compound belonging to the class of unsymmetrical urea derivatives. These compounds are known for their significant roles in various biological pathways, including neurotransmission and neuromodulation. The presence of the urea functional group in this compound makes it a valuable scaffold in medicinal chemistry, allowing for interactions with key proteins due to its tunable physicochemical and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of cyclopentylamine with 4-methoxyphenethyl isocyanate. This reaction proceeds under mild conditions, often at room temperature, and does not require the presence of a base. The reaction can be carried out in an aqueous medium, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as boron tribromide (BBr3) can be used for demethylation.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenethyl derivatives.
Reduction: Formation of cyclopentylamine and 4-methoxyphenethylamine.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like GSK-3β, which plays a role in various cellular processes, including glycogen metabolism and cell signaling. By inhibiting this enzyme, the compound can modulate pathways involved in neurodegenerative diseases and mood disorders .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPENTYL-N’-(4-IODOPHENYL)UREA: Known for its use in medicinal chemistry as an enzyme inhibitor.
N-CYCLOPENTYL-N-CYCLOBUTYLFORMAMIDE: Another urea derivative with applications in drug design.
Uniqueness
N-CYCLOPENTYL-N’-(4-METHOXYPHENETHYL)UREA stands out due to its specific structural features, such as the methoxyphenethyl group, which imparts unique physicochemical properties. This makes it particularly suitable for targeting specific proteins and pathways in medicinal chemistry .
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-8-6-12(7-9-14)10-11-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZAIQHERRKNKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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